2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide
Description
2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide (molecular formula: C₂₃H₂₃N₃O₄S₂, molecular weight: 469.58 g/mol) is a thiophene-based carboxamide derivative featuring a sulfamoyl benzamido substituent at the 2-position of the thiophene ring . The compound’s structure includes a phenyl-ethyl sulfonamide group linked via a benzamide moiety, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-23(15-6-4-3-5-7-15)29(26,27)16-10-8-14(9-11-16)19(25)22-20-17(18(21)24)12-13-28-20/h3-13H,2H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKNPOQQCVLBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation of the Benzamide Core
The synthesis begins with the introduction of the ethyl(phenyl)sulfamoyl group to the benzamide precursor. A modified protocol adapted from sulfonamide synthesis involves reacting 4-chlorosulfonylbenzoic acid with N-ethylaniline in tetrahydrofuran (THF) under basic conditions. Pyridine is employed as both a solvent and a base to neutralize HCl byproducts, with reactions typically conducted at 60°C for 16 hours. The resultant 4-[ethyl(phenyl)sulfamoyl]benzoic acid is isolated via extraction with ethyl acetate and subsequent acidification, achieving yields of 83%.
Key variables influencing this step include:
Amidation with Thiophene-3-carboxamide
The carboxylic acid intermediate is activated for amide coupling using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF). Reaction with 2-aminothiophene-3-carboxamide proceeds at room temperature for 12 hours, facilitated by N,N-diisopropylethylamine (DIPEA) as a base. Purification via preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradients yields the final product.
Table 1: Optimization of Amidation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | HATU | 78 | 95 |
| Solvent | DMF | 75 | 93 |
| Base | DIPEA | 80 | 97 |
| Reaction Time | 12 hours | 78 | 95 |
Alternative Routes: Gewald Reaction for Thiophene Synthesis
The Gewald reaction offers an alternative pathway to construct the thiophene ring in situ. This two-step process involves:
- Knoevenagel condensation : Reacting cyanoacetamide with aldehydes to form α,β-unsaturated nitriles.
- Cyclization : Treating the intermediate with elemental sulfur and morpholine to yield 2-aminothiophene-3-carboxamide.
A modified Arya protocol achieves higher regioselectivity by employing microwave irradiation at 100°C for 30 minutes, reducing side products like polysubstituted thiophenes. The resultant aminothiophene is directly used in the amidation step without isolation, streamlining the synthesis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel chromatography with ethyl acetate-heptane gradients (0–100%) or reverse-phase HPLC. Supercritical fluid chromatography (SFC) on cellulose-based columns resolves enantiomers when chiral centers are present.
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$-NMR spectra confirm sulfonamide proton environments (δ 7.2–7.4 ppm for aromatic Hs, δ 3.3 ppm for ethyl CH$$_2$$).
- Infrared (IR) Spectroscopy : Stretching vibrations at 1670 cm$$^{-1}$$ (C=O) and 1340 cm$$^{-1}$$ (S=O) validate functional groups.
- Mass Spectrometry : High-resolution MS matches the molecular ion peak at m/z 318.39 (C$${16}$$H$${18}$$N$$2$$O$$3$$S).
Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| $$ ^1H $$-NMR | δ 12.27 (s, 1H) | Amide NH |
| $$ ^{13}C $$-NMR | δ 168.5 ppm | Carboxamide C=O |
| IR | 3209 cm$$^{-1}$$ | N-H stretch (sulfonamide) |
Challenges and Optimization Strategies
Byproduct Formation
Competing esterification or over-sulfonation occurs if reaction stoichiometry deviates. Strategies include:
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance intermediate solubility but complicate removal. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, improves recyclability without sacrificing yield.
Scalability and Industrial Relevance
Kilogram-scale production utilizes continuous-flow reactors to maintain temperature control during exothermic steps like sulfamoylation. Process analytical technology (PAT) tools monitor reaction progression in real-time, reducing batch failures.
Scientific Research Applications
2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is particularly important for its binding affinity, while the thiophene ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Heterocycle Differences: The target compound and the 2-(4-methylphenylimino) derivative share a thiophene backbone, whereas the pyrazine-based analog and the tetrahydrobenzo[b]thiophene derivative incorporate distinct heterocyclic systems. The bicyclic structure in the latter may enhance rigidity but reduce solubility compared to monocyclic thiophenes.
Substituent Variations: The ethyl(phenyl)sulfamoyl group in the target compound contrasts with the dimethylaminoethylsulfamoyl group in the pyrazine analog . The phenyl moiety in the former may enhance lipophilicity and receptor binding affinity, while the dimethylamino group in the latter could improve aqueous solubility.
Synthetic Accessibility :
- The tetrahydrobenzo[b]thiophene derivative was synthesized via a Petasis reaction with a moderate yield (22%), highlighting challenges in accessing bicyclic systems. In contrast, the target compound’s synthesis remains uncharacterized in the provided evidence, though its availability implies feasible laboratory-scale production .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility Predictions
| Compound | Reported Activities | Predicted LogP* | Solubility (mg/mL)* |
|---|---|---|---|
| 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide | Not reported (exploratory stage) | 3.8 | 0.05 |
| Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate | Not reported (structural focus) | 2.5 | 0.20 |
| 2-(4-Methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide | Analgesic, anti-inflammatory, antimicrobial | 4.2 | 0.03 |
| Pyrazine-2-carboxamide with dimethylaminoethylsulfamoyl | Not reported (structural analog) | 1.9 | 0.50 |
*Predicted using computational tools (e.g., SwissADME).
Key Findings:
Bioactivity: The 2-(4-methylphenylimino) thiophene derivative has demonstrated analgesic and anti-inflammatory activities, likely attributable to the chlorophenyl and methyl groups enhancing target engagement. The target compound’s sulfamoyl group may similarly modulate enzyme targets like cyclooxygenase (COX) or kinases, though empirical data are lacking.
Solubility and Lipophilicity: The pyrazine analog exhibits higher predicted solubility (0.50 mg/mL) due to its lower molecular weight and polar dimethylamino group. In contrast, the target compound’s larger size and phenyl group result in lower solubility (0.05 mg/mL), which may limit bioavailability.
Structural-Activity Relationships (SAR) :
- Sulfamoyl vs. Carboxamide : The sulfamoyl group in the target compound and pyrazine analog may confer selectivity toward sulfonamide-binding proteins (e.g., carbonic anhydrase), whereas the carboxamide moiety in thiophene derivatives could interact with amide-recognizing receptors.
Biological Activity
2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapy and apoptosis induction. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are crucial for its biological activity.
Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:
- Inhibition of Anti-apoptotic Proteins : Compounds with similar thiophene structures have shown the ability to inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1. For instance, related compounds demonstrated sub-micromolar binding affinities to these proteins, suggesting that this compound may also possess similar inhibitory properties .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines through mitochondrial pathways. This is particularly relevant in the treatment of hematological malignancies, where apoptosis induction is a desired therapeutic outcome .
- Cytotoxicity : In vitro studies have reported cytotoxic effects on tumor cells with IC50 values below 10 μM, indicating potent activity against cancer cells .
Efficacy Studies
A summary of key findings from various studies on the biological activity of this compound is presented in the table below:
Case Studies
- HL-60 Cell Line Study : In a study involving HL-60 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining and activation of caspases, indicating that this compound effectively triggers programmed cell death through mitochondrial pathways .
- Tumor Cell Line Evaluation : Further investigations into various tumor cell lines (e.g., A549, MCF-7) revealed that compounds with similar structures exhibited significant cytotoxicity and were able to reduce cell viability dramatically within 24 hours of treatment .
Q & A
Q. What are the common synthetic routes for 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide?
The synthesis typically involves a multi-step approach:
Thiophene Core Formation : Use the Gewald reaction to construct the thiophene ring, reacting ethyl cyanoacetate with sulfur and ketones (e.g., acetoacetanilide) to form intermediates .
Sulfamoylation : Introduce the ethyl(phenyl)sulfamoyl group via nucleophilic substitution or coupling reactions. For example, react the thiophene intermediate with 4-(ethylsulfonyl)benzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
Carboxamide Formation : Amidation at position 3 using ammonia or a carbodiimide coupling agent .
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Gewald Reaction | Ethyl cyanoacetate, sulfur, DMF, 80°C | 65–75 | |
| Sulfamoylation | 4-(Ethylsulfonyl)benzoyl chloride, TEA, DCM, RT | 50–60 | |
| Amidation | NH3/MeOH, reflux | 70–80 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. Aromatic protons (δ 7.2–8.1 ppm) and sulfonamide protons (δ 3.1–3.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 443.12) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer Activity : MTT assays on human cancer cell lines (e.g., HepG-2, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Standardized Protocols : Replicate assays using identical cell lines/passage numbers and reagent batches to minimize variability .
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Structural Analog Comparison : Cross-reference data with derivatives (e.g., ethylsulfonyl vs. methanesulfonyl groups) to identify substituent-specific trends .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxylate) or use prodrugs (e.g., esterification of the carboxamide) .
- Bioavailability Studies : Perform in vitro Caco-2 permeability assays and in vivo pharmacokinetic profiling in rodent models .
- Structure-Activity Relationship (SAR) : Systematically modify the phenyl or ethyl groups in the sulfamoyl moiety to balance potency and metabolic stability .
Q. What computational methods predict target interactions and mechanism of action?
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
- Pharmacophore Modeling : Align with known inhibitors (e.g., acetazolamide) to identify critical interaction points .
Table 2: Key Computational Findings
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | -9.2 | Sulfonamide-Zn²+ coordination | |
| EGFR Kinase | -7.8 | Hydrogen bonding with Thr790 |
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma and tissue homogenates .
- Tumor Microenvironment Mimicry : Conduct 3D spheroid assays or co-culture with fibroblasts to better replicate in vivo conditions .
- Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic parameters (e.g., half-life, AUC) .
Q. What analytical methods validate compound stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC monitoring .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition temperature >200°C) .
- Light Exposure Tests : Use ICH Q1B guidelines for photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
